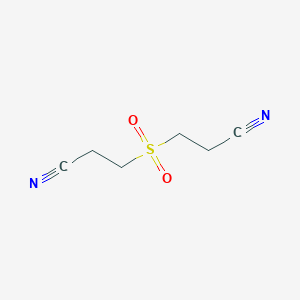

3,3'-Sulfonyldipropionitrile

Description

Contextualization within Cyano-Functionalized Organosulfur Compounds

3,3'-Sulfonyldipropionitrile is a notable member of the cyano-functionalized organosulfur compounds, a class of molecules that incorporate both the nitrile (-C≡N) and sulfonyl (-SO2-) functional groups. thieme-connect.combritannica.comwikipedia.org This unique combination imparts a set of desirable properties, including high polarity, electrochemical stability, and thermal stability. xmu.edu.cn The sulfonyl group, with its hexavalent sulfur atom double-bonded to two oxygen atoms, is a strong electron-withdrawing group, influencing the electronic environment of the entire molecule. britannica.comwikipedia.org The nitrile groups also contribute to the high polarity and can participate in various chemical reactions.

Organosulfur compounds, in general, are recognized for their diverse applications in materials science and pharmaceuticals. thieme-connect.com The integration of cyano functionalities into organosulfur structures, as seen in this compound, has opened new avenues for the development of advanced materials, particularly in the field of energy storage. xmu.edu.cn The specific arrangement of the sulfonyl group flanked by two propionitrile (B127096) arms in this compound results in a molecule with a distinct stereochemistry and reactivity profile that is being actively explored for various technological applications.

Historical Overview of Related Propionitrile and Sulfone Chemistry

The development of the chemistry of propionitrile and sulfones has a rich history dating back to the 19th century. The first synthesis of a nitrile, hydrogen cyanide, was achieved by C. W. Scheele in 1782. This was followed by the synthesis of propionitrile in 1834 by Théophile-Jules Pelouze, who proposed it to be an ether of propionic alcohol and hydrocyanic acid. The term "nitrile" was coined by Hermann Fehling in 1844 after his successful synthesis of benzonitrile. Industrial production methods for propionitrile, such as the hydrogenation of acrylonitrile (B1666552) and the ammoxidation of propanol, were developed later. wikipedia.org

The history of sulfones is similarly extensive, with the first synthetic methods being reported in the 19th century. thieme-connect.com One of the earliest applications of a sulfone compound was the use of sulfonal as a drug in 1888. thieme-connect.com The development of various synthetic routes, including the oxidation of sulfides and sulfoxides, has been a continuous area of research. wikipedia.orgjchemrev.com A significant milestone in the application of sulfones was the development of the "Sulfolane process" by Shell Oil in 1959 for the extraction of aromatic hydrocarbons. taylorandfrancis.com In the realm of medicine, dapsone, a diaryl sulfone, has been a key drug in the treatment of leprosy. britannica.comwikipedia.org The inherent stability and desirable electronic properties of the sulfone group have also led to their use in high-performance polymers. wikipedia.org

Significance and Research Trajectory of this compound

Detailed research has demonstrated the tangible benefits of using this compound in lithium-ion batteries. For instance, studies have shown that the addition of a small amount of this compound can significantly enhance the cycling stability and capacity retention of batteries. In one study, the capacity retention of a LiMn2O4/Li cell operating at 55 °C increased from 56.7% to 70.3% after 200 cycles with the inclusion of 0.5 wt% this compound in the electrolyte. This improvement is attributed to the formation of a thinner and more stable SEI layer that contains fewer inorganic degradation products.

The research trajectory for this compound and related compounds is focused on further understanding the mechanism of SEI formation and optimizing its composition for even greater battery performance. researchgate.net Researchers are investigating the electrochemical behavior of this additive, including its oxidation and reduction potentials, to tailor electrolytes for next-generation high-energy-density lithium-ion batteries. xmu.edu.cnresearchgate.net The exploration of other cyano-functionalized organosulfur compounds as potential electrolyte additives is also an active area of research, building on the promising results obtained with this compound. xmu.edu.cn

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H8N2O2S | nih.gov |

| Molecular Weight | 172.21 g/mol | nih.gov |

| CAS Number | 3234-31-9 | nih.gov |

| IUPAC Name | 3-(2-cyanoethylsulfonyl)propanenitrile | nih.gov |

| Appearance | Colorless liquid | nih.gov |

| Density | 1.27 g/cm³ (predicted) | |

| Boiling Point | 493.4 °C (predicted) | |

| Melting Point | 84 °C |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-cyanoethylsulfonyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-3-1-5-11(9,10)6-2-4-8/h1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHKBPXYLUBVBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)CCC#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302215 | |

| Record name | 3,3′-Sulfonylbis[propanenitrile] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3234-31-9 | |

| Record name | 3,3′-Sulfonylbis[propanenitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3234-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3′-Sulfonylbis[propanenitrile] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches to 3,3'-Sulfonyldipropionitrile

Direct synthesis methods for this compound primarily involve the formation of the sulfonyl group and the incorporation of the propionitrile (B127096) moieties in a minimal number of steps. These approaches are often favored for their atom economy and process efficiency.

Precursor Chemistry and Starting Materials

The selection of appropriate precursors is fundamental to the successful direct synthesis of this compound. Key starting materials include acrylonitrile (B1666552) and a sulfur source, or a pre-formed sulfide (B99878) that is subsequently oxidized.

One prominent precursor is bis(2-cyanoethyl) sulfide , which can be synthesized through the reaction of acrylonitrile with a sulfide source. This sulfide then undergoes oxidation to yield the target sulfone.

Another common and economically viable starting material is acrylonitrile itself, which can react directly with a sulfur-containing nucleophile. For instance, the reaction of acrylonitrile with sodium bisulfite represents a direct route to the sulfonyl compound.

Alternatively, 3-chloropropionitrile can serve as a precursor. wikipedia.org This compound, prepared by the reaction of hydrogen chloride with acrylonitrile, can react with a sulfite (B76179) salt to form the desired sulfone structure. wikipedia.org

A summary of key precursors is presented in the table below.

| Precursor Compound | Role in Synthesis |

| Acrylonitrile | Primary building block providing the propionitrile structure. |

| Bis(2-cyanoethyl) sulfide | Intermediate that is oxidized to the final sulfone product. |

| Sodium Bisulfite | Sulfur source for direct reaction with acrylonitrile. |

| 3-Chloropropionitrile | An alkylating agent that reacts with a sulfite source. wikipedia.org |

| Sodium Sulfite | Nucleophilic sulfite source for reaction with 3-chloropropionitrile. |

Optimization of Reaction Conditions

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include temperature, solvent, catalyst, and the stoichiometry of the reactants.

For the oxidation of bis(2-cyanoethyl) sulfide, the choice of oxidizing agent and catalyst is critical. Common oxidants include hydrogen peroxide, which is favored for being an environmentally benign reagent. rsc.org The reaction temperature and the concentration of the oxidant are carefully controlled to prevent over-oxidation or side reactions.

In the case of the Michael addition of a sulfur nucleophile to acrylonitrile, the basicity of the reaction medium and the temperature are important factors. The use of a suitable catalyst can significantly enhance the reaction rate and selectivity. For instance, the aza-Michael addition of amines to α,β-unsaturated nitriles has been shown to be efficiently catalyzed by ceric ammonium (B1175870) nitrate (B79036) in water under mild conditions. hbni.ac.in While this is an analogous reaction, the principles of catalysis and optimization are relevant.

The table below outlines typical reaction conditions for the direct synthesis of sulfones from relevant precursors.

| Starting Materials | Oxidant/Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Thioanisole (model sulfide) | 30% aq. H₂O₂ | Heterogeneous TiO₂ | - | - | 80-98 (isolated) acs.org |

| Methyl Phenyl Sulfide | 30% H₂O₂ | Na₃[CrMo₆O₂₄H₆]·8H₂O | 60% aq. Acetonitrile | 60 | High uni-regensburg.de |

| Various Sulfides | 30 wt% H₂O₂ | PAMAM-G1-PMo hybrid | 95% EtOH | 40 | - rsc.org |

| Acrylonitrile & Aliphatic Amines | - | Ceric Ammonium Nitrate (3 mol%) | Water | Room Temp. | 55-99 hbni.ac.in |

Indirect Synthetic Routes and Intermediate Compounds

Indirect synthetic routes to this compound involve the sequential construction of the molecule, often through the formation and isolation of stable intermediate compounds. These methods can offer greater control over the final structure, particularly when dealing with complex molecules.

Formation of Sulfonyl-Containing Nitriles

A key strategy in indirect synthesis is the formation of a sulfonyl-containing nitrile intermediate which can then be further elaborated. For example, a sulfonyl group can be introduced into a molecule that already contains one nitrile group, followed by the addition of the second nitrile group.

One approach involves the reaction of a sulfonyl chloride with an appropriate organic substrate. For instance, the synthesis of 3-sulfonylquinolines has been achieved from N-propargylanilines and sulfonyl chlorides. sioc-journal.cn While not directly leading to this compound, this illustrates the principle of forming a C-SO₂ bond as a key step.

The synthesis of sulfonyl-containing nitriles can also be achieved through the reaction of sulfonyl hydrazones, which act as sulfonyl anion surrogates, with various electrophiles. wikipedia.org

Convergent and Divergent Synthesis Strategies

The principles of convergent and divergent synthesis can be applied to the preparation of this compound and its analogs.

A divergent synthesis strategy starts from a common intermediate that is then elaborated into a variety of different products. acs.orgnih.gov For example, a central sulfonyl-containing core could be functionalized with different nitrile-containing side chains, or the nitrile groups could be introduced onto a pre-existing sulfone backbone. This approach is particularly useful for creating a library of related compounds for screening purposes. The divergent functionalization of styrenes to produce carboxy-sulfonylated compounds demonstrates a related concept. uni-regensburg.de

Catalytic Systems in Sulfone and Nitrile Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of both the sulfone and nitrile functionalities present in this compound.

The oxidation of sulfides to sulfones is a well-studied transformation, and a variety of catalytic systems have been developed. These include metal-based catalysts such as those containing titanium, acs.org molybdenum, uni-regensburg.de tungsten, Current time information in Bangalore, IN. and tantalum. nih.gov The choice of catalyst can influence the selectivity of the oxidation, preventing the formation of the corresponding sulfoxide (B87167) as a byproduct. organic-chemistry.org For example, niobium carbide has been shown to efficiently catalyze the oxidation of sulfides to sulfones, while tantalum carbide under similar conditions yields the sulfoxide. nih.gov

The formation of the carbon-nitrogen triple bond of the nitrile group can also be facilitated by catalysis. For instance, the dehydration of amides to nitriles can be catalyzed by fluoride (B91410) ions. The direct synthesis of nitriles from primary alcohols and ammonia (B1221849) can be achieved using nickel catalysts. nih.gov

The Michael addition, a key reaction for forming the carbon-carbon bonds in the propionitrile chains, can be promoted by various catalysts. Manganese pincer complexes have been reported to catalyze the hetero-Michael addition to unsaturated nitriles under mild, base-free conditions. researchgate.netnumberanalytics.comnih.gov Copper complexes have also been shown to be effective for the aza-Michael addition of aromatic amines to α,β-unsaturated olefins, including those with nitrile groups. organic-chemistry.org

The following table summarizes some of the catalytic systems used in reactions relevant to the synthesis of this compound.

| Reaction Type | Catalyst | Key Features |

| Sulfide Oxidation | Heterogeneous TiO₂ | High selectivity for sulfones with H₂O₂. acs.org |

| Sulfide Oxidation | Anderson-type Hexamolybdochromate(III) | Effective for selective oxidation with H₂O₂. uni-regensburg.de |

| Sulfide Oxidation | Dendritic Phosphomolybdate Hybrid | Reusable catalyst for selective oxidation to sulfoxides or sulfones. rsc.org |

| Michael Addition | Manganese Pincer Complexes | Base-free addition of saturated nitriles to unsaturated nitriles. numberanalytics.comnih.gov |

| Aza-Michael Addition | Copper(I) Chloride with Phosphine Ligands | Mild conjugate addition to α,β-unsaturated nitriles. organic-chemistry.org |

| Aza-Michael Addition | Ceric Ammonium Nitrate | Catalyzes addition of aliphatic amines to α,β-unsaturated nitriles in water. hbni.ac.in |

Transition Metal-Catalyzed Reactions (e.g., Palladium-catalyzed Aminosulfonylation)

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecules. Palladium, in particular, has proven to be a versatile catalyst for a wide array of chemical transformations. One notable example is the palladium-catalyzed aminosulfonylation, a three-component reaction that efficiently creates N-aminosulfonamides.

This methodology utilizes a stable, solid sulfur dioxide equivalent, DABCO·(SO2)2 (DABSO), in combination with a palladium catalyst to react aryl, alkenyl, or heteroaryl halides with N,N-dialkylhydrazines as nitrogen-based nucleophiles. rsc.org The process is operationally straightforward and demonstrates good to excellent yields. A key advantage of this reaction is its tolerance for a variety of substituents on the halide partner. Furthermore, the resulting N-aminosulfonamide products can be transformed into primary sulfonamides through a high-yielding deprotection sequence, showcasing the synthetic utility of the method. rsc.org

Table 1: Scope of Palladium-Catalyzed Aminosulfonylation of Various Halides

This table summarizes the product yields from the reaction of different aryl and heteroaryl halides with N,N-dibenzylhydrazine and DABSO, catalyzed by a palladium complex. The data is illustrative of the reaction's versatility.

| Halide Reactant | Product | Yield (%) |

| 4-Iodoanisole | N'-(4-methoxy-phenylsulfonyl)-N,N-dibenzylhydrazine | 94 |

| 4-Iodotoluene | N,N-Dibenzyl-N'-(4-tolyl-sulfonyl)-hydrazine | 92 |

| 1-Iodo-4-nitrobenzene | N,N-Dibenzyl-N'-(4-nitro-phenylsulfonyl)-hydrazine | 85 |

| 2-Iodothiophene | N,N-Dibenzyl-N'-(thiophene-2-sulfonyl)-hydrazine | 80 |

Source: Adapted from research findings on palladium-catalyzed aminosulfonylation. rsc.org

While this specific reaction produces N-aminosulfonamides rather than this compound directly, it exemplifies the power of palladium catalysis in forming the critical sulfonyl functional group from readily available precursors. The principles of this catalytic cycle, involving oxidative addition, SO2 insertion, and reductive elimination, are fundamental to transition metal-catalyzed cross-coupling reactions.

Other Catalytic Systems

Beyond palladium, other catalytic systems are employed for the synthesis of sulfonyl compounds and related nitriles. Copper-catalyzed reactions, for instance, offer a sustainable pathway for producing sulfonamides. A multicomponent approach using a copper catalyst, triarylbismuthines, sodium metabisulfite (B1197395) (Na2S2O5), and nitro compounds has been developed in a Deep Eutectic Solvent (DES). rsc.org This method avoids the use of volatile organic compounds (VOCs) and allows for easy removal of by-products. rsc.org

In the context of propionitrile synthesis, a patented process for creating 3,3-dialkoxypropionitrile—a related precursor—utilizes a mixed catalytic system. This system can consist of Pd(II)/Cu(I or II), FeCl3, and p-benzoquinone to achieve high conversion and selectivity in the oxidation of acrylonitrile. google.com

Novel Synthetic Technologies

The evolution of chemical synthesis is driven by the pursuit of more efficient, safer, and environmentally benign processes. Novel technologies, including the use of supercritical fluids and green chemistry principles, are at the forefront of this advancement.

Supercritical Fluid Reactions (e.g., supercritical CO2 as reaction medium for dialkoxypropionitrile synthesis)

Supercritical fluids (SCFs), which possess properties intermediate between those of liquids and gases, have emerged as promising media for chemical reactions. numberanalytics.comnumberanalytics.com Supercritical carbon dioxide (scCO2) is particularly attractive due to its non-toxic, non-flammable nature and tunable solvent properties. supercriticalfluids.comimperial.ac.uk

A novel synthesis of 3,3-dialkoxypropionitrile, an important intermediate, has been developed using scCO2 as the reaction medium. google.com In this process, acrylonitrile is oxidized with oxygen in the presence of an alcohol and a catalyst system. The use of scCO2 facilitates high conversion and selectivity. For example, the synthesis of 3,3-dimethoxypropionitrile from acrylonitrile and methanol (B129727) in scCO2 can achieve high yields. google.com The ability to simply depressurize the system to remove the solvent makes product separation significantly easier and greener compared to traditional methods. supercriticalfluids.com

Table 2: Synthesis of 3,3-Dimethoxypropionitrile in Supercritical CO2

This table details the reaction conditions for the catalytic oxidation of acrylonitrile to 3,3-dimethoxypropionitrile in a supercritical CO2 medium.

| Catalyst | Reactants | Solvent/Medium | Temperature | Pressure | Yield |

| PdCl2(MeCN)2 / CuCl2 | Acrylonitrile, Methanol, O2 | Supercritical CO2 | 55 °C | 13 MPa (CO2), 1.0 MPa (O2) | 87.5% (chromatographic) |

Source: Adapted from patent data on dialkoxypropionitrile synthesis. google.com

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. This includes using less hazardous materials, employing renewable feedstocks, and designing energy-efficient reactions.

The use of water as a solvent is a key tenet of green chemistry. A simple and rapid method for synthesizing sulfonyl chlorides involves the oxyhalogenation of thiols and disulfides using Oxone and a potassium halide (KCl or KBr) in water at room temperature. rsc.org This approach provides high yields of the desired sulfonyl halides, avoiding the use of hazardous organic solvents. rsc.org

Table 3: Green Synthesis of Sulfonyl Chlorides in Water

This table shows the yields for the synthesis of various sulfonyl chlorides from disulfides using Oxone and KCl in water.

| Starting Disulfide | Product | Yield (%) |

| Diphenyl disulfide | Benzenesulfonyl chloride | 98 |

| Bis(4-methylphenyl) disulfide | Toluene-4-sulfonyl chloride | 96 |

| Bis(4-chlorophenyl) disulfide | 4-Chlorobenzenesulfonyl chloride | 95 |

| Bis(4-methoxyphenyl) disulfide | 4-Methoxybenzenesulfonyl chloride | 92 |

Source: Adapted from research on oxyhalogenation in water. rsc.org

Another green innovation is the use of Deep Eutectic Solvents (DES) as reaction media. As mentioned previously, a copper-catalyzed synthesis of sulfonamides has been successfully performed in a DES, which is a biodegradable and low-toxicity alternative to traditional organic solvents. rsc.org This method not only provides a greener reaction environment but also simplifies the purification process, as the bismuth salt by-products precipitate upon the addition of water. rsc.org These examples underscore a clear trend towards developing more sustainable synthetic routes in chemical manufacturing.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. numberanalytics.com It relies on the magnetic properties of atomic nuclei. numberanalytics.com

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms within a molecule. For 3,3'-Sulfonyldipropionitrile, the ¹H NMR spectrum exhibits distinct signals corresponding to the different proton environments in its structure. The methylene (B1212753) protons adjacent to the sulfonyl group and those adjacent to the nitrile group are expected to show separate resonances due to their different chemical environments. The chemical shifts, reported in parts per million (ppm), are influenced by the electron-withdrawing nature of the sulfonyl and nitrile functional groups.

| Proton Environment | Approximate Chemical Shift (δ, ppm) |

| Methylene (-CH₂-) adjacent to sulfonyl group | 3.5 - 3.7 |

| Methylene (-CH₂-) adjacent to nitrile group | 2.9 - 3.1 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. nih.gov In the ¹³C NMR spectrum of this compound, distinct peaks are observed for the different carbon atoms. The carbon atoms of the nitrile groups, the methylene carbons adjacent to the sulfonyl group, and the methylene carbons adjacent to the nitrile groups will each have a characteristic chemical shift.

| Carbon Environment | Approximate Chemical Shift (δ, ppm) |

| Nitrile Carbon (-C≡N) | 115 - 120 |

| Methylene Carbon (-CH₂-) adjacent to sulfonyl group | 45 - 50 |

| Methylene Carbon (-CH₂-) adjacent to nitrile group | 15 - 20 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Advanced NMR Techniques (e.g., 2D NMR)

To gain a more comprehensive understanding of the molecular structure, advanced two-dimensional (2D) NMR techniques can be employed. numberanalytics.com These methods, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), reveal correlations between different nuclei.

COSY spectra would show correlations between adjacent protons, confirming the connectivity of the methylene groups in the propionitrile (B127096) chains. numberanalytics.com

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals. numberanalytics.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

FTIR Spectral Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to its vibrational transitions. mdpi.com The FTIR spectrum of this compound is characterized by specific absorption bands that are indicative of its functional groups. nih.gov

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2250 - 2260 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1310 - 1330 |

| Sulfonyl (S=O) | Symmetric Stretching | 1120 - 1140 |

| Methylene (-CH₂-) | Stretching | 2900 - 3000 |

The presence of a sharp, strong band around 2250 cm⁻¹ is a clear indicator of the nitrile group. The strong absorptions in the 1330-1310 cm⁻¹ and 1140-1120 cm⁻¹ regions are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl group, respectively.

Raman Spectral Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. nih.gov It is particularly useful for observing non-polar bonds and symmetric vibrations. scifiniti.com In the Raman spectrum of this compound, the nitrile (-C≡N) and sulfonyl (S=O) stretching vibrations are also prominent. nih.gov

| Functional Group | Vibrational Mode | Approximate Raman Shift (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2250 - 2260 |

| Sulfonyl (S=O) | Symmetric Stretching | 1120 - 1140 |

| C-S Bond | Stretching | 600 - 800 |

The symmetric vibrations, such as the symmetric stretch of the sulfonyl group, often produce strong signals in the Raman spectrum. The C-S bond stretching vibrations are also typically observable in the Raman spectrum.

Vibrational Mode Assignment and Structural Elucidation

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is essential for elucidating the molecular structure of this compound by identifying its functional groups and their vibrational modes. mit.eduwikipedia.orgresearchgate.net The analysis of these spectra provides a molecular fingerprint, confirming the compound's structural integrity. mit.edu

The IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp band typically appears in the 2240–2260 cm⁻¹ region, which is definitively assigned to the C≡N (nitrile) stretching vibration. The sulfonyl (SO₂) group gives rise to two distinct, strong absorptions: an asymmetric stretching vibration between 1300 cm⁻¹ and 1350 cm⁻¹, and a symmetric stretching vibration in the 1120 cm⁻¹ to 1160 cm⁻¹ range. The methylene (-CH₂-) groups within the molecule are identified by their C-H stretching vibrations from 2900 cm⁻¹ to 3000 cm⁻¹ and a scissoring (bending) vibration near 1400–1450 cm⁻¹.

Raman spectroscopy provides complementary information. researchgate.netrsc.org While also showing the characteristic C≡N stretch, it is particularly effective for observing symmetric and non-polar bond vibrations that may be weak in the IR spectrum, such as the S-C bond stretches. A comprehensive assignment of these vibrational modes confirms the atomic connectivity and the presence of the nitrile and sulfonyl functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2240 - 2260 | IR, Raman |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1300 - 1350 | IR |

| Sulfonyl (SO₂) | Symmetric Stretching | 1120 - 1160 | IR |

| Methylene (-CH₂-) | C-H Stretching | 2900 - 3000 | IR, Raman |

| Methylene (-CH₂-) | Scissoring (Bending) | 1400 - 1450 | IR |

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. It also aids in structural elucidation through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. researchgate.net For analysis, this compound must be thermally stable enough to be vaporized without degradation. In the mass spectrometer, the molecule is typically ionized by electron ionization (EI), which can cause the molecular ion to fragment. osti.gov The resulting fragmentation pattern is unique to the molecule's structure. For this compound, expected fragmentation would involve cleavage of the C-S bonds and rearrangements involving the cyanoethyl groups. The NIST library entry for this compound shows a top peak at a mass-to-charge ratio (m/z) of 54, which could correspond to the [CH₂=CH-C≡N]⁺ fragment. nih.gov The analysis of these fragments helps to confirm the compound's identity. osti.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for polar and less volatile compounds like this compound. metwarebio.comnih.gov Electrospray ionization (ESI) is a common soft ionization technique used, which typically generates protonated molecules [M+H]⁺ or adducts with ions from the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺. metwarebio.comlcms.cz In negative ion mode, a deprotonated molecule [M-H]⁻ might be observed. nih.gov LC-MS offers high sensitivity and is well-suited for quantifying this compound in complex mixtures by using selected ion monitoring. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are used to determine a compound's elemental composition and confirm its molecular formula. wiley.com The molecular formula of this compound is C₆H₈N₂O₂S. nih.gov The theoretical monoisotopic mass, calculated from the exact masses of the most abundant isotopes of its constituent elements, is 172.03065 Da. nih.gov An experimental HRMS measurement that matches this theoretical value within a few parts per million (ppm) provides high confidence in the assigned molecular formula, distinguishing it from other compounds with the same nominal mass. youtube.com

| Technique | Information Obtained | Key Values/Observations |

|---|---|---|

| GC-MS | Fragmentation Pattern | Major fragment ion at m/z 54. nih.gov |

| LC-MS (ESI+) | Adduct Formation | Expected ions: [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| HRMS | Molecular Formula Confirmation | Theoretical Exact Mass (C₆H₈N₂O₂S): 172.03065 Da. nih.gov |

Other Spectroscopic Techniques

UV-Visible Spectroscopy for Electronic Structure Elucidation

UV-Visible spectroscopy measures the absorption of UV and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edulibretexts.org This provides insight into the electronic structure of a molecule. shu.ac.ukupi.edu For this compound, the chromophores—the parts of the molecule that absorb light—are the nitrile (C≡N) groups. The sulfonyl (SO₂) group does not significantly absorb light in the standard UV-Vis range of 200-800 nm.

The nitrile group can undergo an n → π* transition, which is typically weak, and a π → π* transition. libretexts.org These transitions result in absorption bands in the UV region of the spectrum. The exact position and intensity of the absorption maximum (λ_max) can be affected by the solvent used for the analysis. shu.ac.uk Analysis of the UV-Vis spectrum helps to characterize the electronic transitions within the molecule.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of 3,3'-Sulfonyldipropionitrile. These calculations solve the Schrödinger equation, or its density-based equivalent, for the molecule, yielding detailed information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) has become a primary tool for computational studies on sulfone-containing compounds due to its balance of accuracy and computational cost. Research on molecules analogous to this compound, such as dipropyl sulfone, has demonstrated the critical importance of selecting the appropriate functional. Standard local and hybrid functionals, like B3LYP, have been shown to be inadequate for accurately predicting the molecular structures and infrared (IR) spectra of such sulfones. tandfonline.com

More advanced, long-range corrected hybrid density functionals, particularly when paired with large basis sets, are necessary to correctly model the dihedral angles between non-bonded atomic groups, which is crucial for accurate conformational analysis. tandfonline.com For instance, the wB97XD functional combined with the 6-311++G(2df,2pd) basis set has been identified as a reliable method for predicting both the geometry and IR spectra of related sulfone systems.

DFT calculations have also been applied directly to this compound (often abbreviated as SDPN) in the context of its use as an electrolyte additive. These studies indicate that SDPN possesses a reduced oxidative stability when compared to common electrolyte components like ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC). digitellinc.com

Table 1: Comparison of DFT Functionals for Sulfone Conformational Analysis Data based on studies of analogous sulfone compounds.

| Functional Type | Example Functional | Performance on Sulfone Geometries |

| Local/Hybrid GGA | B3LYP | Fails to predict correct molecular structures and dihedral angles. tandfonline.com |

| Long-Range Corrected Hybrid | wB97XD | Accurately predicts dihedral angles and provides reliable geometries. |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (e.g., MP2), provide a rigorous, wave-function-based approach to studying molecular systems. tandfonline.comcnr.itnih.gov While specific ab initio studies focused solely on this compound are not prominent in the literature, these methods are fundamental in computational chemistry. They are often used to benchmark the accuracy of more computationally efficient methods like DFT. cnr.it

For instance, conformational analyses of related compounds like mustard sulfone have utilized both HF and MP2 methods to identify the most stable conformers and determine their relative energies. tandfonline.com Such studies typically find that the all-trans conformation is the most stable for simple dialkyl sulfones. tandfonline.com These foundational methods are crucial for validating the results obtained from DFT and for providing a higher level of theory when needed, despite their greater computational expense.

Computational modeling provides a window into the electronic structure that governs the chemical reactivity of this compound. DFT calculations are instrumental in mapping properties such as electron density, electrostatic potential (ESP), and the energies and shapes of frontier molecular orbitals (HOMO and LUMO).

The electronic structure is key to understanding reactivity. aps.org For example, DFT studies on this compound when used as an electrolyte additive revealed its reduced oxidative stability, a direct consequence of its electronic properties. digitellinc.com The sulfonyl group (SO₂) is strongly electron-withdrawing, which significantly influences the electron distribution across the molecule. The two nitrile (-C≡N) groups are also electronegative. An ESP map would likely show a high electron density (negative potential) around the oxygen and nitrogen atoms, making them sites for electrophilic attack or coordination. Conversely, regions around the hydrogen atoms would exhibit positive potential. The interplay of these features dictates how the molecule interacts with other chemical species.

Ab Initio Methods

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ajchem-a.commdpi.comnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of conformational dynamics and intermolecular interactions in a simulated environment, such as a solution or a crystal lattice. ajchem-a.comnih.gov

The flexible alkyl chains in this compound allow it to adopt numerous spatial arrangements or conformations. A thorough analysis of the potential energy surface is essential to identify the stable conformers and their relative populations.

While specific MD simulations on this compound are not widely reported, detailed conformational analyses on analogous molecules like dipropyl sulfone using DFT have been performed. Such studies reveal a complex potential energy surface with a multitude of stable conformers. For dipropyl sulfone, a detailed analysis revealed the existence of 28 distinct conformers with varying populations at room temperature. Similarly, studies on mustard sulfone using various computational methods identified the all-trans conformer as the most stable. tandfonline.com

MD simulations would extend this static picture by showing the dynamic transitions between these conformers, providing insight into the flexibility of the molecule and the timescales of conformational changes. nih.gov This dynamic behavior is crucial for understanding how the molecule adapts its shape in different chemical environments.

Table 2: Conformational Analysis Findings for an Analogous Sulfone (Dipropyl Sulfone)

| Computational Method | Key Finding | Reference |

| DFT (wB97XD/6-311++G(2df,2pd)) | Identification of 28 distinct stable conformers. | |

| DFT (B3LYP) | Inaccurate prediction of conformer geometries. |

The sulfonyl and nitrile groups in this compound are highly polar, making intermolecular interactions a dominant factor in its condensed-phase properties. The primary interactions would be strong dipole-dipole forces. Computational studies on other nitrile-containing compounds show that nitrile-nitrile dipolar interactions can be a key factor in crystal packing. digitellinc.com

The oxygen atoms of the sulfonyl group and the nitrogen atom of the nitrile group are potential hydrogen bond acceptors. Therefore, in the presence of hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are expected to play a significant role in stabilizing the crystal lattice. iucr.org Computational studies on similar systems have successfully quantified the strength of such interactions. digitellinc.com Hirshfeld surface analysis and electron density topological studies are powerful computational tools used to visualize and quantify these weak interactions, providing insight into the packing motifs and stability of the crystal structure. digitellinc.com

Chemical Reactivity and Derivatization

Reactions of the Sulfonyl Group

The sulfonyl group is generally considered to be a stable functional group. wikipedia.org

The sulfur atom in the sulfonyl group is at its highest oxidation state (+6), making it relatively unreactive towards further oxidation. It is, however, susceptible to reduction to the corresponding sulfide (B99878), although this typically requires strong reducing agents like lithium aluminum hydride. google.com The sulfonyl group can also be a target for nucleophilic attack, though it is less electrophilic than a carbonyl carbon.

The sulfone linkage is known for its high thermal and chemical stability. unl.edu This stability is partly attributed to the strong sulfur-oxygen double bonds. unl.edu Polymers containing sulfone groups, for instance, exhibit high strength and resistance to oxidation and high temperatures. wikipedia.org However, sulfones with a β-hydrogen can undergo elimination reactions under basic conditions to form alkenes. wikipedia.org The thioether sulfone linkage is also noted to be hydrolytically stable. nih.gov This high stability makes 3,3'-Sulfonyldipropionitrile a robust molecule, suitable for applications where chemical inertness is desired, such as in electrolytes for high-performance batteries. ncepu.edu.cnresearchgate.net

Advanced Applications in Materials Science

Electrolyte Components in Energy Storage Systems

The primary application of 3,3'-Sulfonyldipropionitrile in energy storage is as a specialized electrolyte additive in lithium-ion batteries. Its introduction into electrolyte formulations has been shown to address several critical challenges, especially in high-voltage applications.

Influence on High-Voltage Performance of Cathode Materials (e.g., LiNi1/3Co1/3Mn1/3O2/graphite (B72142) batteries)

The use of this compound as an electrolyte additive has demonstrated a remarkable ability to augment the high-voltage performance of lithium-ion batteries, particularly those utilizing LiNi1/3Co1/3Mn1/3O2 (NCM111) cathodes with graphite anodes. researchgate.netresearchgate.net The addition of as little as 0.2 wt% SDPN to a standard electrolyte can significantly improve the capacity retention of these cells when operated at high voltages, such as 3.0-4.6 V. researchgate.netresearchgate.net This is attributed to the formation of a protective interfacial film on the cathode surface, which effectively suppresses the decomposition of the electrolyte and the dissolution of transition metal ions from the cathode material at high potentials. xmu.edu.cn Consequently, this leads to a reduction in interfacial impedance and enhanced stability under high-voltage conditions. xmu.edu.cnresearchgate.net For instance, LiMn2O4/Li cells containing 0.5 wt% SDPN showed a capacity retention increase from 56.7% to 70.3% after 200 cycles at 55°C.

Effect of SDPN Additive on LiNi1/3Co1/3Mn1/3O2/Graphite Cell Performance

| SDPN Concentration (wt%) | Voltage Range (V) | Key Improvement | Reference |

|---|---|---|---|

| 0.2 | 3.0-4.6 | Enhanced capacity retention at high voltage | researchgate.netresearchgate.net |

| 0.5 | 3.0-4.3 (LiMn2O4/Li cell) | Increased capacity retention from 56.7% to 70.3% after 200 cycles at 55°C |

Interfacial Chemistry at Electrode-Electrolyte Interface

The functionality of this compound is deeply rooted in its ability to modify the interfacial chemistry between the electrode and the electrolyte. rsc.orgmdpi.commit.edu The presence of SDPN leads to the formation of a thin and stable solid electrolyte interphase (SEI) on the cathode surface. This SEI layer is formed because SDPN is more readily oxidized than the solvent molecules in the electrolyte. The resulting film contains fewer inorganic degradation products compared to the SEI formed in the absence of the additive. This improved interfacial layer is crucial for several reasons: it acts as a physical barrier preventing direct contact between the highly reactive charged cathode and the electrolyte, it is electronically insulating but ionically conductive, and it suppresses the continuous decomposition of the electrolyte. researchgate.netmit.edu The result is a more stable electrode-electrolyte interface, which is fundamental for achieving long-term cycling stability and high performance, especially under demanding conditions like high voltage and elevated temperatures. rsc.orgmit.edu

Comparison with other Cyano-Based Compounds in Battery Electrolytes

While this compound is a notable cyano-based additive, other similar compounds have also been investigated for their role in battery electrolytes. These include succinonitrile (B93025), glutaronitrile, pentanetricarbonitrile, and hexanetricarbonitrile. xmu.edu.cn The effectiveness of these nitrile compounds often depends on the number of cyano groups and the length of the carbon chain, which influence their adsorption and the steric hindrance they provide at the electrode surface. xmu.edu.cn For example, succinonitrile has been shown to improve the cycle life of NMC111/graphite cells at 4.5 V by inhibiting electrolyte oxidation on the cathode. xmu.edu.cn Pentanetricarbonitrile has been used to enhance the high-voltage stability of lithium cobalt oxide cells. xmu.edu.cn Similarly, hexanetricarbonitrile has been employed to boost the electrochemical performance of high-voltage lithium-rich layered oxide cathodes. xmu.edu.cn The sulfonyl group in SDPN, however, differentiates it from these other dinitriles, contributing to its specific electrochemical behavior and effectiveness in forming a stable protective film. xmu.edu.cn

Comparison of Cyano-Based Electrolyte Additives

| Compound | Key Benefit | Cathode Material | Reference |

|---|---|---|---|

| This compound (SDPN) | Augments high-voltage performance | LiNi1/3Co1/3Mn1/3O2 | xmu.edu.cnresearchgate.net |

| Succinonitrile (SN) | Improves cycle life at 4.5 V | NMC111 | xmu.edu.cn |

| Pentanetricarbonitrile | Enhances high-voltage stability | Lithium Cobalt Oxide | xmu.edu.cn |

| Hexanetricarbonitrile | Enhances electrochemical performance | High-voltage Li-rich layered oxide | xmu.edu.cn |

Polymer Chemistry and Polymerization Studies

Currently, publicly available research on the direct application of this compound in polymer chemistry and specific polymerization studies is limited. While the nitrile and sulfonyl functional groups present in the molecule could potentially be involved in various polymerization reactions, detailed studies focusing on this compound as a monomer or a key component in polymer synthesis are not extensively documented in the provided search results. The primary focus of the existing scientific literature remains on its application as an electrolyte additive in energy storage systems. General research in polymer chemistry continues to explore the synthesis and properties of various polymers, including those with sulfonyl groups or nitrile functionalities, for a wide range of applications. rsc.orgresearchgate.net

Incorporation into Polymer Matrices

Research has shown that the addition of a small weight percentage of SDPN to a conventional electrolyte formulation, such as 1.0 M LiPF6 in a mixture of ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC), leads to the formation of a thinner and more stable SEI on a LiMn2O4 cathode. This improved SEI layer is characterized by fewer inorganic degradation products. The oxidative stability of SDPN allows it to be preferentially oxidized over the solvent components of the electrolyte, contributing to the formation of this protective film.

The effective formation of this SEI layer enhances the performance of lithium-ion batteries, especially at elevated temperatures. For instance, the capacity retention of a LiMn2O4/Li cell cycled at 55 °C was significantly improved with the inclusion of SDPN in the electrolyte.

Precursor for Polymer Synthesis

Based on available scientific literature, this compound is not commonly utilized as a direct precursor for polymer synthesis. While its nitrile functional groups could theoretically participate in polymerization reactions, its primary application in materials science is as an additive to enhance the properties of existing polymer systems, rather than as a monomeric building block for new polymers.

Influence on Polymer Properties

The incorporation of this compound as an additive can significantly influence the properties of polymer electrolytes, which are a critical component of solid-state batteries. mdpi.comajchem-a.com Polymer electrolytes, often based on polymers like poly(ethylene oxide) (PEO), offer advantages in terms of flexibility and safety over traditional liquid electrolytes. nih.gov However, their ionic conductivity at room temperature is often a limiting factor. mdpi.com

Advanced Functional Materials

The utility of this compound extends to the development of advanced functional materials, particularly in the domain of composite materials for energy storage applications.

Role in Composite Materials Development

In the context of materials science, this compound plays a role in the development of composite polymer electrolytes (CPEs). CPEs are a class of materials where inorganic fillers are dispersed within a polymer matrix to enhance its properties. rsc.org These materials are of great interest for all-solid-state lithium batteries due to their potential for high ionic conductivity and improved mechanical strength. frontiersin.org

The table below summarizes the key applications and effects of this compound in materials science.

| Application Area | Specific Role of this compound | Resulting Improvement in Material/System Properties |

| Polymer Matrices | Film-forming additive in lithium-ion battery electrolytes. | Formation of a thin, stable Solid Electrolyte Interphase (SEI) on the cathode. |

| Enhanced capacity retention at elevated temperatures. | ||

| Polymer Properties | Electrolyte additive. | Improved cycling performance and stability of the battery. |

| Composite Materials | Performance-enhancing additive in composite polymer electrolytes. rsc.org | Contributes to the overall performance and stability of all-solid-state batteries. frontiersin.org |

Other Material Science Applications

Beyond its specific role in cathode protection and composite electrolytes, this compound is generally recognized as a valuable electrolyte additive for lithium batteries. valiant-cn.com Its primary function in this capacity is to improve the high-temperature performance and cycling stability of the battery cells.

Future Research Directions and Emerging Trends

Development of Sustainable Synthesis Methods

Traditional synthesis routes for organosulfur compounds often rely on reagents and conditions that present environmental challenges. eurekalert.org A significant future research direction is the development of green and sustainable synthetic methodologies for 3,3'-Sulfonyldipropionitrile. This involves minimizing waste, reducing energy consumption, and utilizing less hazardous materials. instras.com

Research efforts are expected to focus on alternative catalytic systems and reaction media. For instance, the use of ionic liquids as recyclable catalysts and solvents has shown promise in related nitrile syntheses, offering benefits such as reduced waste and milder reaction conditions. Another promising avenue is the exploration of safer sulfur dioxide equivalents. For example, sodium metabisulfite (B1197395) is being used as a solid, easy-to-handle source of SO2 for the synthesis of 3-sulfolenes, which could inspire analogous green routes for sulfone-containing compounds. rsc.org These approaches aim to replace established but less environmentally friendly methods that may involve toxic reagents and generate significant waste streams. patsnap.com

| Aspect | Traditional Synthesis Approach | Potential Sustainable Alternative | Anticipated Benefits |

|---|---|---|---|

| Solvent/Catalyst System | Use of volatile organic compounds (VOCs) and hazardous catalysts like pyridine. | Ionic liquids as combined catalyst and solvent. | Catalyst recyclability, reduced VOC emissions, lower environmental impact. |

| Sulfur Source | Direct use of potentially hazardous sulfur-containing reagents. | Solid, stable sulfur dioxide equivalents (e.g., sodium metabisulfite). rsc.org | Improved handling safety, reduced toxicity, simplified purification. |

| Energy Consumption | High-temperature reactions requiring significant energy input. | Microwave-assisted synthesis or low-temperature protocols. instras.comucc.ie | Reduced reaction times, lower energy costs, improved process efficiency. |

| Byproduct Generation | Generation of distillation residues and toxic byproducts. | High-yield processes with minimal byproducts ("high atom economy"). instras.com | Waste reduction, simplified product isolation, lower disposal costs. |

Exploration of New Derivative Classes with Tailored Properties

The functional versatility of this compound, with its central sulfonyl group and terminal nitrile moieties, makes it an excellent scaffold for chemical modification. A major area for future research is the synthesis and characterization of new derivative classes with properties tailored for specific applications in fields like medicine, agrochemicals, and materials science. eurekalert.org

The nitrile groups can be transformed into a variety of other functional groups, including:

Amides and Carboxylic Acids: Through hydrolysis, yielding derivatives with altered polarity and hydrogen-bonding capabilities.

Amines: Via reduction, creating precursors for polyamides or epoxy resins.

Triazoles: Through click chemistry with azide (B81097) compounds, a pathway used to diversify other sulfonyl-containing molecules. organic-chemistry.org

Furthermore, creating analogues by modifying the alkyl chain or substituting the sulfonyl group could lead to compounds with novel electronic and steric properties. The synthesis of sulfonyl/sulfonamide pyrimidines has been shown to produce potent covalent inhibitors for biological targets, suggesting that similar derivatives of this compound could be explored for medicinal chemistry applications. nih.gov

| Derivative Class | Synthetic Transformation | Potential Tailored Properties | Target Application Area |

|---|---|---|---|

| Bis(3-aminopropyl) sulfone | Reduction of nitrile groups | Increased reactivity, basicity | Monomer for polymers (polyamides), epoxy curing agent |

| 3,3'-Sulfonyldipropionic acid | Hydrolysis of nitrile groups | Enhanced water solubility, chelating ability | Metal ion sequestration, building block for polyesters |

| Sulfonamide Analogues | Modification of the sulfonyl group | Bioactivity, enzyme inhibition. eurekalert.orgnih.gov | Pharmaceuticals, agrochemicals |

| Triazole-Functionalized Derivatives | Click chemistry on nitrile groups (via azides) | Enhanced coordination chemistry, thermal stability. organic-chemistry.org | Functional polymers, energetic materials |

Advanced Computational Design and High-Throughput Screening

The discovery of novel applications for this compound and its derivatives will be significantly accelerated by advanced computational modeling and high-throughput screening (HTS). These techniques allow for the rapid evaluation of vast chemical libraries to identify "hit" compounds with desired biological or material properties. frontiersin.orgnih.gov

Phenotypic screening, where compounds are tested for their effect on whole cells or organisms, has successfully identified sulfonyl-containing molecules with potent anti-cancer and immunomodulatory activities. frontiersin.orgnih.gov Similarly, target-based HTS has been employed to discover sulfonyl derivatives that act as specific enzyme inhibitors. nih.govmdpi.com Future work could involve creating a virtual library of this compound derivatives and using computational docking simulations to predict their binding affinity to various protein targets. These predictions would then guide the synthesis and subsequent HTS of the most promising candidates. An emerging frontier is the use of DNA-encoded libraries (DEL) combined with activity-based proteome profiling, which has been used to discover novel covalent inhibitors from libraries containing sulfonyl fluoride (B91410) warheads. fudan.edu.cn

| Screening Strategy | Description | Application to this compound | Reference Example |

|---|---|---|---|

| Phenotypic HTS | Screening compounds for an observable effect in a biological system (e.g., cell death, protein expression). | Screening derivatives for anti-cancer, antimicrobial, or immunomodulatory properties. | A sulfonyl-containing hit, "InhiTinib," was discovered to trigger apoptosis in cancer cells using a T-cell based HTS assay. frontiersin.orgnih.gov |

| Molecular Target-Based HTS | Screening for inhibitors of a specific, purified protein target (e.g., an enzyme). | Identifying derivatives that inhibit key enzymes in disease pathways. | 2-Sulfonyl/sulfonamide pyrimidines were identified as covalent inhibitors of Werner syndrome protein (WRN) helicase. nih.gov |

| Computational Docking | Using computer models to predict the binding of a ligand to a receptor. | Virtually screening thousands of potential derivatives to prioritize candidates for synthesis. | First-principles calculations are used to understand material stability and properties. ncepu.edu.cn |

| DNA-Encoded Library (DEL) Screening | Synthesizing and screening massive libraries of compounds, each tagged with a unique DNA barcode. | Rapidly discovering novel, highly specific bioactive derivatives. | A platform integrating sulfonylfluoride-based DELs was used to discover tyrosine-targeting covalent inhibitors. fudan.edu.cn |

Integration into Next-Generation Material Systems

A highly promising and already demonstrated application of this compound is its role in next-generation energy storage systems. Research has established it as a novel and effective electrolyte additive for high-voltage lithium-ion batteries. researchgate.net Its presence in the electrolyte significantly improves the performance and longevity of batteries that use advanced cathode materials like LiNi1/3Co1/3Mn1/3O2 (NCM). ethernet.edu.et

Future research will likely focus on several key areas:

Mechanism of Action: Elucidating the precise electrochemical mechanism by which this compound stabilizes the electrode-electrolyte interface, suppresses side reactions, and prevents structural degradation of the cathode material. researchgate.net

Optimization in Different Chemistries: Evaluating its efficacy in other high-energy battery systems, such as those with nickel-rich NCM/NCA cathodes or solid-state electrolytes. ncepu.edu.cn

Functional Polymers: Exploring the use of this compound or its derivatives as monomers or additives in the creation of functional polymers. Organosulfur compounds are known to be valuable in materials science, and derivatives could be integrated into high-performance polymers, membranes, or optical materials. eurekalert.org

| Application Area | Observed/Potential Role of this compound | Key Research Finding / Future Goal |

|---|---|---|

| High-Voltage Li-Ion Batteries | Electrolyte Additive | Adding 0.2% of the compound to the electrolyte increased the capacity retention of a LiNi1/3Co1/3Mn1/3O2/graphite (B72142) cell from 59.5% to 77.3% after 100 cycles. ethernet.edu.et |

| Solid-State Batteries | Interface Modifier / Polymer Electrolyte Component | Future Goal: Investigate if it can improve ion transport and stability at the interface between solid electrodes and solid electrolytes. |

| Functional Polymers | Monomer or Performance Additive | Future Goal: Synthesize polymers from its derivatives (e.g., bis(3-aminopropyl) sulfone) to create materials with high thermal stability or specific optical properties. |

| Advanced Coatings | Cross-linking Agent / Adhesion Promoter | Future Goal: Explore its potential to improve the durability and chemical resistance of protective coatings. |

Interdisciplinary Research Opportunities

The full potential of this compound will be unlocked through research that spans traditional scientific disciplines. Its study inherently connects organic chemistry, materials science, and electrochemistry. ucc.ieacademicpositions.at Future progress will depend on fostering collaborations that bridge these and other fields.

Chemistry and Materials Science: Synthetic chemists can design and produce novel derivatives, which materials scientists can then integrate into new systems like batteries, sensors, or polymers. eurekalert.org

Computational and Experimental Science: Computational chemists can model the behavior of new derivatives, guiding experimentalists to synthesize the most promising candidates for real-world testing, creating a powerful feedback loop. fudan.edu.cn

Biochemistry and Medicinal Chemistry: If derivatives show biological activity through HTS, collaboration with biochemists and pharmacologists will be essential to understand their mechanism of action and potential as therapeutic agents. The study of organosulfur compounds from natural sources like garlic, for example, already involves disciplines from chemistry to nutrition and medicine. researchgate.net

Engineering and Chemistry: Chemical engineers can develop scalable, sustainable processes for producing the compound and its derivatives, while materials engineers can design and fabricate devices, such as batteries, that incorporate them. ncepu.edu.cn

This interdisciplinary approach is crucial for translating fundamental discoveries into practical, high-impact technologies. bco-dmo.org

Q & A

Q. What are the established synthetic routes for 3,3'-Sulfonyldipropionitrile, and what analytical techniques are critical for its characterization?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or sulfonation reactions, with intermediates like propionitrile derivatives. Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation of sulfonyl and nitrile groups.

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹).

- Mass Spectrometry (MS) : For molecular weight validation.

- Elemental Analysis : To verify purity and stoichiometry .

Q. What are the primary applications of this compound in lithium-ion battery research?

- Methodological Answer : It is primarily used as an electrolyte additive to enhance high-temperature stability and cyclic performance. Researchers evaluate its efficacy via:

- Coin Cell Cycling Tests : Conducted at elevated temperatures (e.g., 55°C) to assess capacity retention.

- Electrochemical Impedance Spectroscopy (EIS) : To measure interfacial resistance changes on electrodes.

- Accelerated Rate Calorimetry (ARC) : For thermal stability profiling .

Advanced Research Questions

Q. What advanced electrochemical mechanisms underlie the performance improvement of LiNi₁/₃Co₁/₃Mn₁/₃O₂ cathodes when using this compound?

- Methodological Answer : The additive forms a sulfur-rich solid-electrolyte interphase (SEI) that suppresses Mn/Ni dissolution and electrolyte oxidation. Key methods to study this include:

- X-ray Photoelectron Spectroscopy (XPS) : To analyze SEI composition (e.g., Li₂SO₃/Li₂SO₄ species).

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : To quantify transition-metal dissolution.

- High-Voltage Cycling Tests : Up to 4.5 V vs. Li/Li⁺ to assess oxidative stability .

Q. How can researchers resolve contradictions in reported efficacy of this compound across studies, particularly regarding optimal concentration?

- Methodological Answer : Contradictions often arise from variations in electrode materials, electrolytes, or testing protocols. To address this:

- Meta-Analysis : Use heterogeneity metrics like I² to quantify variability across studies (e.g., I² > 50% indicates significant inconsistency) .

- Controlled Replication : Standardize variables such as electrolyte composition (e.g., 1 M LiPF₆ in EC/DMC) and cycling protocols.

- Design of Experiments (DoE) : Systematically test concentrations (e.g., 0.5–2.0 wt%) to identify performance maxima .

Q. What methodologies optimize the additive concentration of this compound for balancing SEI formation and ionic conductivity?

- Methodological Answer : Optimization involves:

- Conductivity Measurements : Using impedance spectroscopy to track Li⁺ mobility reduction at high additive concentrations.

- Galvanostatic Intermittent Titration Technique (GITT) : To correlate SEI thickness with Li⁺ diffusion coefficients.

- Post-Mortem SEM/TEM : Visualizing SEI uniformity and thickness at varying concentrations (e.g., 1.0 wt% often optimal) .

Q. How does this compound compare to other sulfur-containing additives (e.g., propane sultone) in suppressing electrolyte decomposition?

- Methodological Answer : Comparative studies require:

- Differential Scanning Calorimetry (DSC) : To measure exothermic peaks during electrolyte decomposition.

- Linear Sweep Voltammetry (LSV) : Evaluating oxidation thresholds (e.g., this compound extends stability to >4.8 V vs. Li/Li⁺).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifying decomposition byproducts (e.g., HF, CO₂) .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.